Cas no 2227759-05-7 ((2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol)
(2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
- 2227759-05-7
- EN300-1801564
-
- Inchi: 1S/C11H16O2/c1-9(5-6-10(2)12)8-11-4-3-7-13-11/h3-4,7-8,10,12H,5-6H2,1-2H3/b9-8+/t10-/m0/s1
- InChI Key: ZHJDQEMDAXAVLO-DDXVTDLHSA-N
- SMILES: O[C@@H](C)CC/C(/C)=C/C1=CC=CO1
Computed Properties
- Exact Mass: 180.115029749g/mol
- Monoisotopic Mass: 180.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 33.4Ų
(2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1801564-0.05g |
(2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |
2227759-05-7 | 0.05g |
$1417.0 | 2023-09-19 | ||
| Enamine | EN300-1801564-0.1g |
(2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |
2227759-05-7 | 0.1g |
$1484.0 | 2023-09-19 | ||
| Enamine | EN300-1801564-0.25g |
(2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |
2227759-05-7 | 0.25g |
$1551.0 | 2023-09-19 | ||
| Enamine | EN300-1801564-0.5g |
(2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |
2227759-05-7 | 0.5g |
$1619.0 | 2023-09-19 | ||
| Enamine | EN300-1801564-1.0g |
(2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |
2227759-05-7 | 1g |
$1686.0 | 2023-06-02 | ||
| Enamine | EN300-1801564-2.5g |
(2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |
2227759-05-7 | 2.5g |
$3304.0 | 2023-09-19 | ||
| Enamine | EN300-1801564-5.0g |
(2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |
2227759-05-7 | 5g |
$4890.0 | 2023-06-02 | ||
| Enamine | EN300-1801564-10.0g |
(2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |
2227759-05-7 | 10g |
$7250.0 | 2023-06-02 | ||
| Enamine | EN300-1801564-1g |
(2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |
2227759-05-7 | 1g |
$1686.0 | 2023-09-19 | ||
| Enamine | EN300-1801564-5g |
(2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |
2227759-05-7 | 5g |
$4890.0 | 2023-09-19 |
(2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on (2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol
Introduction to (2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol (CAS No. 2227759-05-7)
Compound (2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol, identified by its CAS number 2227759-05-7, is a significant molecule in the field of chemical and biomedical research. This compound, characterized by its unique stereochemistry and structural features, has garnered attention for its potential applications in drug discovery and synthetic chemistry. The presence of a furan ring and a chiral center makes it a versatile scaffold for developing novel pharmacological agents.
The structural motif of (2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol incorporates a hexenol backbone, which is relatively uncommon in natural products but offers intriguing opportunities for molecular design. The furan moiety, known for its ability to participate in various chemical reactions such as Michael additions and intramolecular cyclizations, enhances the compound's reactivity and functionalization potential. This feature is particularly valuable in the synthesis of complex molecules, including those intended for therapeutic use.
In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of (2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol plays a crucial role in determining its biological activity. The (S) configuration at the chiral center influences the compound's interaction with biological targets, making it a promising candidate for enantioselective synthesis. Such selectivity is essential for achieving high efficacy and minimal side effects in drug formulations.
Current research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. The furan ring in (2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol contributes to its heterocyclic nature, which is often associated with enhanced binding affinity and metabolic stability. These properties are critical for the development of long-lasting drugs that can effectively target disease-causing pathways without rapid degradation.
The synthesis of (2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol involves multiple steps that require precise control over reaction conditions to ensure high yield and enantiomeric purity. Advanced synthetic techniques, such as asymmetric hydrogenation and catalytic epoxidation, have been employed to construct the desired stereochemical configuration. These methods not only highlight the compound's synthetic challenge but also showcase the advancements in synthetic organic chemistry that facilitate such complex transformations.
The potential applications of (2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol extend beyond academic research. Its structural features make it a suitable candidate for further derivatization into more complex molecules with specific biological activities. For instance, modifications to the furan ring or the hexenol backbone could lead to compounds with improved pharmacokinetic properties or novel mechanisms of action. Such derivatives could be explored for their efficacy in treating various diseases, including neurological disorders and inflammatory conditions.
In conclusion, compound (2S)-6-(furan-2-yl)-5-methylhex-5-en-2-ol (CAS No. 2227759-05) represents a significant advancement in chemical and biomedical research. Its unique structural features, including a chiral center and a furan ring, make it a versatile scaffold for developing novel pharmacological agents. The ongoing research into this compound underscores its potential as a building block for future drugs, highlighting the importance of innovative synthetic methodologies and structural design in addressing complex medical challenges.
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